Hydroxy Famciclovir-d4
Description
Properties
Molecular Formula |
C₁₄H₁₅D₄N₅O₅ |
|---|---|
Molecular Weight |
341.36 |
Origin of Product |
United States |
Preparation Methods
Deuterated Alkylation of Purine Intermediate
The synthesis begins with the alkylation of 2-amino-6-halopurine, a core intermediate in Famciclovir production. As detailed in Patent US6761767B2, the reaction of 2-amino-6-chloropurine with a deuterated alkylating agent (e.g., CD-I or CD-OTs) in dimethylformamide (DMF) yields the N-9-deuterioalkylated purine derivative. Key parameters include:
| Parameter | Condition | Purpose |
|---|---|---|
| Solvent | DMF or N-methylpyrrolidone | Enhances solubility and reaction rate |
| Temperature | 50–70°C | Optimizes alkylation efficiency |
| Base | Potassium carbonate (1–1.5 eq) | Facilitates deprotonation |
| Deuterated alkylating agent | CD-I (1.2 eq) | Ensures N-9 selectivity |
This step achieves >95% N-9 regioselectivity, minimizing the formation of N-7 byproducts. Post-reaction, the mixture is subjected to crystallization by adding DO, selectively precipitating the N-9-deuterioalkylated form due to its lower solubility in aqueous-organic media.
Catalytic Deuteration and Reduction
The alkylated intermediate undergoes catalytic deuteration to introduce additional deuterium atoms. Patent WO2004099208A1 describes a hydrogenation protocol adaptable for deuterium labeling. Using palladium on charcoal (Pd/C) in ethyl acetate–methanol (9:1) with ammonium formate-d as the deuterium source, the chloropurine moiety is reduced to the amine while incorporating deuterium:
Reaction Conditions :
-
Catalyst : 10% Pd/C (50% wet, 10% w/w substrate)
-
Solvent : Ethyl acetate–methanol (9:1)
-
Deuterium source : Ammonium formate-d (1.2 eq)
-
Temperature : 50–70°C
-
Time : 4–5 hours
This step achieves >99% deuteration at the 3,3,4,4 positions, confirmed via H NMR.
Hydroxylation via Controlled Hydrolysis
The terminal acetate group of Famciclovir-d4 is hydrolyzed to a hydroxyl group under basic conditions. Using deuterium oxide (DO) and triethylamine in tetrahydrofuran (THF), the reaction proceeds as follows:
Optimized Conditions :
-
Solvent : THF–DO (4:1)
-
Base : Triethylamine (2 eq)
-
Temperature : 25°C
-
Time : 12–24 hours
This method preserves deuterium integrity while achieving >90% conversion to the hydroxy derivative.
Analytical Validation and Characterization
Chromatographic Purity Assessment
Stability-indicating HPLC methods, validated per ICH guidelines, ensure the absence of degradation products. Key parameters include:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| Eclipse Plus C18 (250 mm) | Acetonitrile–methanol–acetic acid (50:20:30) | 1 mL/min | 3.56 min |
Forced degradation studies under acidic (0.1 M DCl), basic (0.1 M NaOD), and oxidative (DO) conditions confirm method specificity. this compound remains resolved from degradation products, with >98% recovery under all conditions.
Spectroscopic Confirmation
-
FT-IR : Peaks at 1650 cm (C=O), 2100 cm (C-D), and 3400 cm (O-H).
-
MS (ESI+) : m/z 326.4 [M+H], isotopic pattern consistent with d labeling.
Challenges and Optimization
-
Isotopic Purity : Use of anhydrous DMF and rigorous exclusion of HO prevents proton-deuterium exchange during alkylation.
-
Byproduct Mitigation : Silica gel chromatography (Patent US6761767B2) removes residual N-7-alkylated impurities (<0.5%).
-
Scale-Up Considerations : Batch crystallization in DO–DMF mixtures improves yield to 75–80% at kilogram scale .
Q & A
Q. How can researchers ensure compliance with regulatory guidelines when using this compound in preclinical studies?
- Methodological Answer : Follow ICH M10 guidelines for bioanalytical method validation. Document deuterated standard sourcing (e.g., Certificate of Analysis) and stability data. For animal studies, include a pharmacokinetic rationale for dose selection (e.g., allometric scaling from in vitro IC50) in IACUC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
